molecular formula C10H13BrO2 B599874 1-Bromo-3-benzyloxy-2-propanol CAS No. 148173-18-6

1-Bromo-3-benzyloxy-2-propanol

Cat. No.: B599874
CAS No.: 148173-18-6
M. Wt: 245.116
InChI Key: VWASIEISPISOIQ-UHFFFAOYSA-N
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Description

1-Bromo-3-benzyloxy-2-propanol is an organic compound with the molecular formula C₁₀H₁₃BrO₂. It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group attached to a saturated carbon atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-benzyloxy-2-propanol can be synthesized through several methods. One common method involves the reaction of 3-benzyloxy-1,2-propanediol with hydrobromic acid. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-benzyloxy-2-propanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 3-benzyloxy-1,2-propanediol.

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 3-benzyloxy-2-propanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: 3-Benzyloxy-1,2-propanediol.

    Oxidation: 3-Benzyloxy-2-propanone.

    Reduction: 3-Benzyloxy-2-propanol.

Scientific Research Applications

1-Bromo-3-benzyloxy-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

1-Bromo-3-benzyloxy-2-propanol can be compared with other similar compounds, such as:

    1-Bromo-2-propanol: This compound lacks the benzyloxy group and has different reactivity and applications.

    3-Bromo-1-propanol: This compound has the bromine atom at a different position, leading to variations in its chemical behavior.

    Benzyloxypropanol: This compound lacks the bromine atom and has different reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of the bromine atom and the benzyloxy group, which imparts distinct reactivity and applications in organic synthesis and scientific research.

Properties

IUPAC Name

1-bromo-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWASIEISPISOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693703
Record name 1-(Benzyloxy)-3-bromopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148173-18-6
Record name 1-(Benzyloxy)-3-bromopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-benzyloxy-2-propanol
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